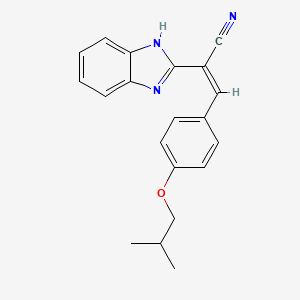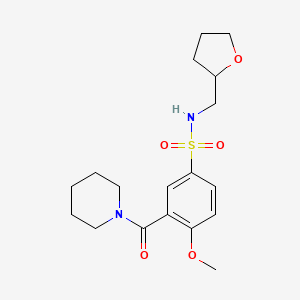![molecular formula C14H21N3O4S B5299842 2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BAY-43-9006 and is used in the treatment of cancer. It is a potent inhibitor of several protein kinases that are involved in the growth and proliferation of cancer cells.
作用機序
BAY-43-9006 works by inhibiting the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. It inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. BAY-43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
Biochemical and Physiological Effects:
BAY-43-9006 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. BAY-43-9006 also inhibits angiogenesis, which reduces the blood supply to cancer cells and inhibits their growth. Additionally, BAY-43-9006 has been shown to have anti-inflammatory properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
BAY-43-9006 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a valuable tool for studying the role of these kinases in cancer cells. BAY-43-9006 has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its anticancer properties. However, BAY-43-9006 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and techniques for synthesis and analysis. Additionally, BAY-43-9006 has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of BAY-43-9006. One direction is to investigate its potential for combination therapy with other anticancer agents. BAY-43-9006 has been shown to enhance the anticancer effects of several chemotherapy drugs, including doxorubicin and gemcitabine. Another direction is to explore its potential for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to understand the mechanisms of resistance to BAY-43-9006 and to develop strategies to overcome this resistance.
合成法
The synthesis of BAY-43-9006 involves several steps. The starting material is 4-chloro-3-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylsulfonylamine to form the methylsulfonyl derivative. The methylsulfonyl derivative is then reacted with 2-(4-morpholinyl)ethylamine to form BAY-43-9006.
科学的研究の応用
BAY-43-9006 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting several protein kinases, including RAF kinase, VEGFR, and PDGFR. BAY-43-9006 has been used in preclinical and clinical trials for the treatment of various types of cancer, including liver, kidney, and thyroid cancer.
特性
IUPAC Name |
2-(methanesulfonamido)-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)16-13-5-3-2-4-12(13)14(18)15-6-7-17-8-10-21-11-9-17/h2-5,16H,6-11H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMNPOZDSPZGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}methyl)-1-piperidinyl]ethanol](/img/structure/B5299762.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5299790.png)
![5-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5299807.png)
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)




![7-(2,3-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5299867.png)

